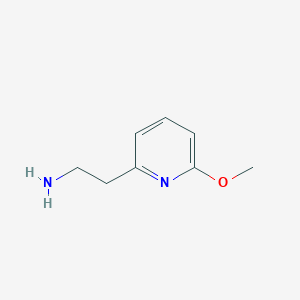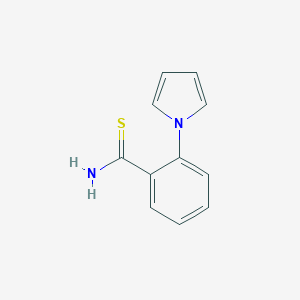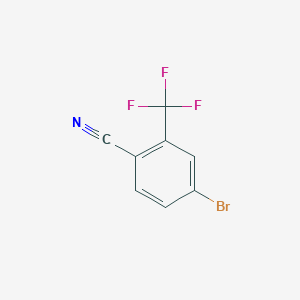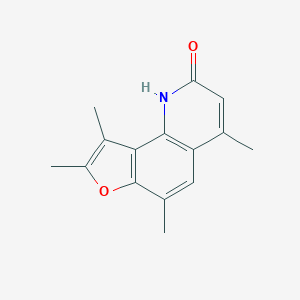
4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one, also known as TFQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one is not fully understood. However, studies have shown that 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one inhibits the activity of enzymes such as topoisomerase II and protein kinase C. 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one inhibits the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has also been shown to have anti-inflammatory properties. In addition, 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has been used as a fluorescent probe for the detection of metal ions in biological samples.
实验室实验的优点和局限性
One of the advantages of 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one is its high affinity for metal ions, which makes it a useful fluorescent probe for the detection of metal ions in biological samples. 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has also been shown to have potential applications in medicinal chemistry, biochemistry, and materials science.
One of the limitations of 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one is its low solubility in water, which can make it difficult to work with in certain experiments. 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one is also relatively expensive, which can limit its use in some laboratories.
未来方向
There are several future directions for the study of 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one. One potential direction is the development of new synthetic methods for 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one that are more efficient and cost-effective. Another direction is the investigation of 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one's potential use as an anti-cancer agent in vivo. Further studies are also needed to fully understand the mechanism of action of 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one and its biochemical and physiological effects. Finally, 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one's potential use as a building block for the synthesis of new materials should be further explored.
合成方法
The synthesis of 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has been achieved using different methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone with dimethyl malonate in the presence of a base. The reaction mixture is then subjected to a thermal cyclization to yield 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one.
科学研究应用
4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has been investigated for its anti-cancer properties. Studies have shown that 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one inhibits the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has also been studied for its potential use as an anti-inflammatory agent.
In biochemistry, 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has been used as a fluorescent probe for the detection of metal ions. 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has a high affinity for metal ions such as zinc, copper, and iron, and can be used to detect these ions in biological samples. 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In materials science, 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has been investigated for its potential use as a building block for the synthesis of new materials. 4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one has been used to synthesize polymers, dendrimers, and metal-organic frameworks.
属性
CAS 编号 |
174022-40-3 |
|---|---|
产品名称 |
4,6,8,9-Tetramethyl-2H-furo(2,3-h)quinolin-2-one |
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
4,6,8,9-tetramethyl-1H-furo[2,3-h]quinolin-2-one |
InChI |
InChI=1S/C15H15NO2/c1-7-6-12(17)16-14-11(7)5-8(2)15-13(14)9(3)10(4)18-15/h5-6H,1-4H3,(H,16,17) |
InChI 键 |
ZFHPBRXQLCICCO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC(=C3C)C)NC(=O)C=C2C |
规范 SMILES |
CC1=CC2=C(C3=C1OC(=C3C)C)NC(=O)C=C2C |
其他 CAS 编号 |
174022-40-3 |
同义词 |
4,6,8,9-tetramethyl-2H-furo(2,3-h)quinolin-2-one HFQ cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



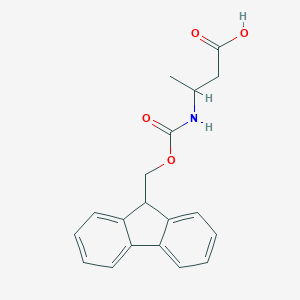
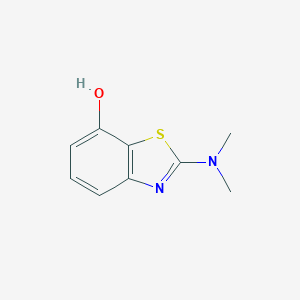

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)
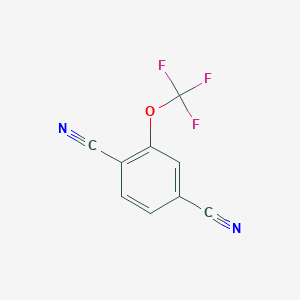
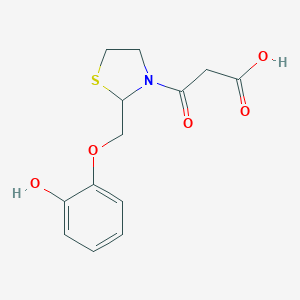
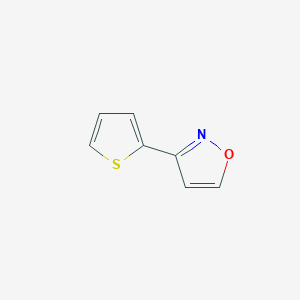
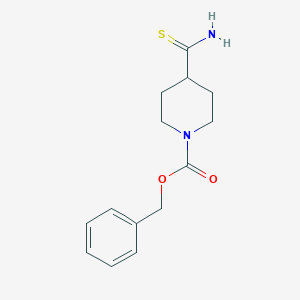
![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
